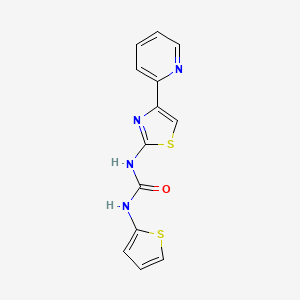
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of heterocyclic amino compounds with specific carbamates under microwave irradiation or solvent conditions. This method has been demonstrated to yield satisfactory results for various derivatives. For instance, a study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation, showcasing the versatility of synthesis techniques for these compounds (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using a variety of techniques, including X-ray crystallography, NMR, MS, and IR. For example, Song et al. (2008) reported on the synthesis and crystal structure of N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, revealing insights into the planarity of the urea scaffold and the presence of intermolecular hydrogen bonds and π–π stacking interactions (Song et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds often involve the formation of various derivatives through reactions with isocyanates, isothiocyanates, or halogen-containing compounds, leading to a wide range of biological activities. The study by Elewa et al. (2021) exemplifies this by synthesizing a variety of derivatives from a base pyridine compound and evaluating their antimicrobial and anticancer activities (Elewa et al., 2021).
Physical Properties Analysis
The physical properties of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties can be influenced by the specific substituents on the pyridine and thiophene rings and the overall molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity with different agents, potential for forming complexes with metals, and susceptibility to undergo various chemical transformations, are essential for understanding the functional capabilities of these compounds. Studies like those conducted by Matczak-Jon et al. (2010), which investigated the complexation of similar compounds with Zn(II), Mg(II), and Ca(II), provide valuable insights into their chemical behavior (Matczak-Jon et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Urea derivatives, including those structurally related to 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea, have been synthesized and evaluated for antimicrobial properties. For instance, a series of substituted quinazolines as antimicrobial agents demonstrated broad-spectrum activity against various microorganisms, underscoring the potential of urea derivatives in developing new antibacterial and antifungal compounds (Buha et al., 2012).
Synthesis and Chemical Properties
- A novel and efficient method for synthesizing urea derivatives under microwave irradiation was developed, highlighting an advancement in the synthetic chemistry of urea compounds. This method provides a convenient approach to produce a variety of urea derivatives with potential application in medicinal chemistry and materials science (Li & Chen, 2008).
Plant Growth Regulation
- Some urea derivatives exhibit cytokinin-like activity and have been found to enhance adventitious rooting. This suggests their potential use in agriculture to improve plant growth and development through chemical regulation (Ricci & Bertoletti, 2009).
Molecular Recognition
- The design and synthesis of novel urea derivatives that target specific biological pathways have been explored. For example, certain urea compounds have been identified as potent inhibitors against chronic myeloid leukemia (CML) cells, demonstrating the importance of urea scaffolds in designing new therapeutic agents (Li et al., 2019).
Fungicidal Activities
- New urea derivatives have been synthesized and shown to exhibit excellent fungicidal activities against various pathogens. This suggests that urea compounds can play a significant role in developing new fungicides for agricultural applications (Song et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-12(16-11-5-3-7-19-11)17-13-15-10(8-20-13)9-4-1-2-6-14-9/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPXEMYSQHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
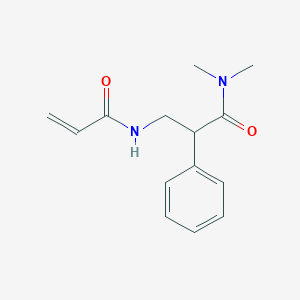
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)
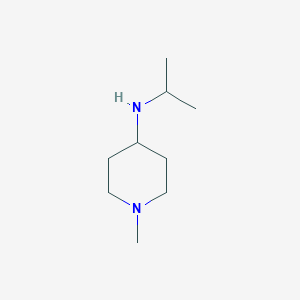
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)
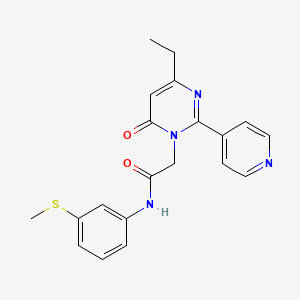
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)
![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)
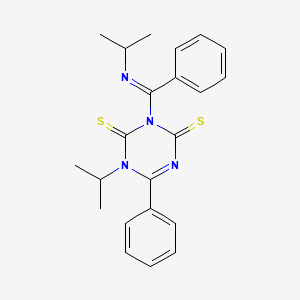
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)
